2-benzamido-N-benzylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70553-46-7 |
|---|---|
Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-benzamido-N-benzylbenzamide |
InChI |
InChI=1S/C21H18N2O2/c24-20(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)21(25)22-15-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,25)(H,23,24) |
InChI Key |
JGEAVIKUIPESMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Benzamido N Benzylbenzamide
Established Synthetic Routes to 2-Benzamido-N-benzylbenzamide
The construction of the this compound scaffold primarily involves the formation of two amide bonds. The sequence and methodology of these bond formations can vary, leading to different synthetic strategies.
Nucleophilic Acyl Substitution Strategies
A primary strategy for the synthesis of this compound and its derivatives is through nucleophilic acyl substitution. This reaction typically involves the attack of a nucleophilic amine on an activated carboxylic acid derivative, such as an acyl chloride.
One potential pathway involves the initial acylation of an anthranilamide derivative. For instance, the reaction of 2-aminobenzamide (B116534) with benzoyl chloride would yield 2-benzamidobenzamide. Subsequent N-benzylation of the primary amide could then produce the target molecule. However, selective N-benzylation of the primary amide in the presence of the secondary amide could be challenging.
A more direct and controlled approach involves the use of a pre-functionalized starting material. For example, the synthesis of 2-benzoylamino-N-phenylbenzamide derivatives has been achieved through the condensation of 2-phenyl-1,3-(4H)-benzoxazin-4-one with substituted anilines. researchgate.net This method, conducted under microwave irradiation and solvent-free conditions in the presence of heteropolyacids as catalysts, provides a high-yield route to related structures. researchgate.net Adapting this methodology, this compound could potentially be synthesized by reacting 2-phenyl-1,3-(4H)-benzoxazin-4-one with benzylamine (B48309).
| Aniline Derivative | Product | Yield (%) |
|---|---|---|
| Aniline | 2-Benzoylamino-N-phenylbenzamide | 92 |
| 4-Methylaniline | 2-Benzoylamino-N-(4-methylphenyl)benzamide | 85 |
| 4-Methoxyaniline | 2-Benzoylamino-N-(4-methoxyphenyl)benzamide | 88 |
| 4-Chloroaniline | 2-Benzoylamino-N-(4-chlorophenyl)benzamide | 75 |
Amidation Reactions for Benzamide (B126) Linkage Formation
Amidation reactions are fundamental to the synthesis of this compound. These reactions can be facilitated by various coupling agents or by activating the carboxylic acid moiety.
A plausible synthetic route begins with the synthesis of 2-aminobenzamide derivatives. Isatoic anhydride (B1165640) serves as a common precursor, which upon reaction with a suitable amine, yields the corresponding 2-aminobenzamide. nih.gov For the synthesis of the target molecule, isatoic anhydride could be reacted with benzylamine to form 2-amino-N-benzylbenzamide. Subsequent acylation of the 2-amino group with benzoyl chloride would then yield this compound. The acylation of amino acids using benzoyl chloride in the presence of a base like diisopropylethylamine is a well-established method that can be adapted for this step. researchgate.net
The synthesis of various 2-aminobenzamide derivatives from isatoic anhydride has been reported with good to excellent yields using both conventional heating and microwave-assisted methods. nih.gov
| Amine | Product | Yield (Conventional) (%) | Yield (Microwave) (%) |
|---|---|---|---|
| 4-Fluoroaniline | 2-Amino-N-(4-fluorophenyl)benzamide | - | 72 |
| 4-Chloroaniline | 2-Amino-N-(4-chlorophenyl)benzamide | 80 | 70 |
| 4-Toluidine | 2-Amino-N-(p-tolyl)benzamide | 97 | - |
Multi-step Synthetic Protocols
The synthesis of this compound can also be envisioned through multi-step protocols that allow for greater control over the introduction of different substituents. A logical multi-step approach would involve the initial protection of one of the amino groups of a suitable diamine precursor, followed by sequential acylation and benzylation steps, and concluding with deprotection.
A more direct multi-step synthesis could start from anthranilic acid. The amino group of anthranilic acid can be first protected, for instance, as a benzoyl derivative, to give N-benzoylanthranilic acid. The carboxylic acid can then be activated, for example, by converting it to an acyl chloride, and subsequently reacted with benzylamine to form the second amide bond. This approach provides a clear and controlled pathway to the target molecule. The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from the reaction of anthranilic acid with benzoyl chloride provides a precedent for the initial benzoylation step. libretexts.org
Derivatization and Structural Modification of the this compound Core
The core structure of this compound offers multiple sites for derivatization, allowing for the systematic exploration of structure-activity relationships.
Strategies for Ring Substitutions and Side Chain Modifications
Modifications can be introduced on both the benzamido and the N-benzylbenzamide aromatic rings, as well as on the benzyl (B1604629) side chain.
Ring Substitutions: Electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the aromatic rings. The nature of the existing substituents (the benzamido and the benzylamido groups) will direct the position of the incoming electrophile. Both of these groups are generally ortho-, para-directing activators, although the amide group's activating strength can be modulated by the reaction conditions. libretexts.orgacs.org The synthesis of various substituted N-benzylbenzamide derivatives has been reported, demonstrating the feasibility of introducing substituents on both aromatic rings to modulate biological activity. researchgate.netnih.gov
Side Chain Modifications: The benzyl side chain can also be a target for modification. For instance, substituents can be introduced on the phenyl ring of the benzyl group. This can be achieved by starting with a substituted benzylamine in the synthetic sequence. A variety of substituted benzylamines are commercially available or can be readily synthesized. Studies on N-benzylbenzamide derivatives have shown that substitutions on the benzyl ring can have a significant impact on their biological properties. researchgate.net
Modification of Anthranilamide and Benzoyl Chloride Moieties
A systematic way to introduce diversity into the this compound scaffold is by using substituted anthranilamide and benzoyl chloride precursors.
Substituted Anthranilamides: A wide range of substituted anthranilamides can be synthesized from the corresponding substituted isatoic anhydrides or anthranilic acids. This allows for the introduction of various functional groups at different positions of the anthranilamide ring system, thereby influencing the electronic and steric properties of the final molecule.
Substituted Benzoyl Chlorides: A vast array of substituted benzoyl chlorides are commercially available or can be prepared from the corresponding benzoic acids. Acylation of 2-amino-N-benzylbenzamide with different substituted benzoyl chlorides provides a straightforward method to explore the impact of substituents on the benzamido portion of the molecule. The synthesis of 2-(substituted-benzoylamino)-thiobenzamides through the acylation of 2-aminothiobenzamide with various substituted benzoyl chlorides illustrates this approach.
| Substituted Benzoyl Chloride | Product | Yield (%) |
|---|---|---|
| 4-Methoxybenzoyl chloride | 2-(4-Methoxybenzoylamino)thiobenzamide | 60 |
| 4-Chlorobenzoyl chloride | 2-(4-Chlorobenzoylamino)thiobenzamide | 48 |
| 3-Chlorobenzoyl chloride | 2-(3-Chlorobenzoylamino)thiobenzamide | 55 |
Synthesis of Alpha-Substituted Benzamide Derivatives
The synthesis of α-substituted N-benzylbenzamide derivatives, particularly propionic acid analogs, has been explored to enhance biological activity and improve physicochemical properties such as water solubility. acs.org A common strategy involves a four-step synthetic route. acs.orgresearchgate.net This approach allows for the introduction of various substituents at the alpha position of a carboxyl function, which can be crucial for modulating biological interactions. acs.org
The general synthesis may begin with the coupling of appropriately substituted benzylamines with a benzoyl moiety. researchgate.net A subsequent key step often involves a Wittig reaction, for instance, using reagents like triethyl 2-phosphonobutyrate to introduce the α-substituted propionate (B1217596) group. acs.orgresearchgate.net The resulting esters can then be hydrolyzed to their corresponding carboxylic acids to yield the final products. acs.org This multi-step process enables the creation of a library of compounds with diverse α-substituents, including ethyl, propyl, and phenyl groups, for structure-activity relationship (SAR) studies. acs.org
Table 1: Examples of Synthesized α-Substituted N-Benzylbenzamide Derivatives
| Derivative Type | Rationale for Synthesis | Synthetic Method Highlight | Reference |
|---|---|---|---|
| α-ethylcinnamic Acid Derivatives | To extend structure-activity relationship data. | Hydrolysis of corresponding ethyl cinnamates. | acs.org |
| α-Substituted Propionic Acids | To improve PPARγ activation and water solubility. | Four-step synthesis involving a Wittig reaction. | acs.org |
Advanced Synthetic Approaches for this compound Analogs
The construction of the core benzamide structure, central to this compound and its analogs, can be achieved through various advanced synthetic methods. These approaches often focus on efficiency, sustainability, and the use of novel catalytic systems to form the critical amide bond.
Catalytic oxidation serves as a powerful tool for synthesizing benzamides from more readily available precursors like benzylamines or aldehydes. researchgate.netresearchgate.net These methods typically involve the use of a metal catalyst in conjunction with an oxidant to facilitate the amidation reaction. researchgate.net For instance, Lewis acids such as Zinc Bromide (ZnBr₂) or Ferric Chloride (FeCl₃) can catalyze the oxidation of benzylamines to the corresponding amides using tert-butyl hydroperoxide (TBHP) as the oxidant under mild conditions. researchgate.net
Another approach is the oxidative amidation of aldehydes and amines using heterogeneous catalysts. A system employing a copper-based metal-organic framework (Cu-MOF) with N-chlorosuccinimide and TBHP as oxidants has proven effective for synthesizing a wide variety of amides. nih.gov Similarly, heterojunctions of zinc oxide, nickel oxide, and nickel have been used as recyclable catalysts for the oxidative amidation of aldehydes and secondary amines. researchgate.net These methods represent a move towards more sustainable and efficient amide bond formation. researchgate.netnih.gov
Table 2: Catalytic Oxidation Systems for Benzamide Synthesis
| Catalyst | Precursors | Oxidant(s) | Key Feature | Reference |
|---|---|---|---|---|
| ZnBr₂ or FeCl₃ | Benzylamines | TBHP | Mild reaction conditions. | researchgate.net |
| Cu₂(BDC)₂DABCO (Cu-MOF) | Aldehydes, Amines | NCS, TBHP | Recyclable heterogeneous catalyst. | nih.gov |
| ZnO–NiO–Ni | Aldehydes, Secondary Amines | TBHP | Utilizes well-defined nanoscale heterojunctions. | researchgate.net |
Photocatalysis is an emerging strategy in organic synthesis, offering alternative, often milder, reaction pathways. In the context of amide synthesis, metal-free photocatalysts have been developed for the direct α-oxygenation of tertiary amines to form tertiary amides. researchgate.net This approach leverages visible light to drive the chemical transformation, representing a potentially greener alternative to traditional methods that may require harsh reagents or high temperatures. While specific applications of photocatalysis for the direct synthesis of this compound are not extensively detailed, the principles demonstrated in related amide syntheses suggest a promising area for future research. researchgate.net
The formation of the amide bond is one of the most fundamental transformations in organic and medicinal chemistry, leading to the development of numerous metal-mediated and metal-free strategies. researchgate.net
Metal-mediated Techniques
Transition metals play a significant role in modern amidation reactions. Copper-catalyzed reactions, for example, are used for the synthesis of complex heterocyclic structures from 2-iodobenzamide (B1293540) derivatives and various amines through a one-pot process involving N-arylation followed by intramolecular C-H amidation. researchgate.net Rhodium supported on a carbon matrix can serve as a catalyst for reductive amidation, using carbon monoxide as the reducing agent to couple amides with aldehydes. rug.nl This method avoids the need for external hydrogen or silane (B1218182) reducing agents. rug.nl Heterogeneous catalysts, such as copper-MOFs or mixed metal oxides, are also employed in oxidative amidation reactions, offering advantages in terms of catalyst recovery and reuse. researchgate.netnih.gov
Table 3: Selected Metal-mediated Amidation Methods
| Metal/Catalyst | Reaction Type | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Copper (CuI) | N-arylation / C-H Amidation | 2-iodobenzamides, Benzylamines | One-pot synthesis of quinazolinone derivatives. | researchgate.net |
| Rhodium on Carbon | Reductive Amidation | Amides, Aldehydes | Uses carbon monoxide as a reducing agent. | rug.nl |
Metal-free Techniques
In response to the need for more sustainable and cost-effective methods, several metal-free amidation techniques have been established. One such method is the transamidation of secondary amides via selective N–C bond cleavage, which can be achieved under mild conditions using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base. amazonaws.com Another approach utilizes propylphosphonic anhydride (T3P®) to promote the direct formation of amides from carboxylic acids and N,N-dialkylformamides, which serve as the amine source. organic-chemistry.org Furthermore, oxidative amidation can be accomplished without transition metals by using systems like sodium iodide (NaI) with TBHP to convert benzyl alcohols and amines into benzamides. researchgate.net The direct alkylation of N,N-dialkyl benzamides has also been achieved under transition metal-free conditions using lithium diisopropylamide (LDA). nih.gov
Table 4: Selected Metal-free Amidation Methods
| Reagent/Catalyst System | Reaction Type | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Boc₂O / DMAP | Transamidation | Secondary Amides, Amines | Selective N-C cleavage under mild conditions. | amazonaws.com |
| T3P® / HCl | Direct Amidation | Carboxylic Acids, Formamides | Formamide serves as the amine source. | organic-chemistry.org |
| NaI / TBHP | Oxidative Amidation | Benzyl Alcohols, Amines | Efficient metal-free catalytic system. | researchgate.net |
Structural Elucidation and Spectroscopic Characterization of 2 Benzamido N Benzylbenzamide and Its Derivatives
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental tools for elucidating the structure of organic compounds. Each technique probes different aspects of the molecule's properties, and together they provide a detailed molecular portrait.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-benzamido-N-benzylbenzamide and its derivatives, the FT-IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its amide and aromatic components.
Key characteristic vibrational frequencies observed in related benzamide (B126) structures include:
N-H Stretching: The stretching vibration of the N-H bond in the secondary amide groups typically appears as a sharp band in the region of 3300-3500 cm⁻¹ nih.gov. In solid-state measurements, intermolecular hydrogen bonding can cause this peak to broaden and shift to a lower wavenumber, often around 3277 cm⁻¹ nih.gov.
C=O Stretching: The carbonyl (C=O) stretching vibration of the amide groups is one of the most intense and recognizable bands in the IR spectrum. It generally appears in the range of 1630-1680 cm⁻¹ rsc.orgresearchgate.net. For instance, in N-benzylbenzamide, a strong C=O stretching band is observed around 1645 cm⁻¹ researchgate.net. The exact position is sensitive to the molecular environment and hydrogen bonding.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp bands, typically found in the 1450-1600 cm⁻¹ region researchgate.net.
C-N Stretching: The stretching vibration for the C-N bond of the amide linkage is usually observed in the 1300-1400 cm⁻¹ range researchgate.net.
These absorption bands provide clear evidence for the presence of the core benzamide structure.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference Compound Example (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | ~3277 (in Benznidazole) nih.gov |
| C=O Stretch | 1630 - 1680 | ~1645 (in N-benzylbenzamide) researchgate.net |
| Aromatic C=C Stretch | 1450 - 1600 | 1490 - 1597 researchgate.net |
| C-N Stretch | 1300 - 1400 | ~1313 researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-benzylbenzamide derivatives, recorded in a solvent like CDCl₃, distinct signals are expected rsc.org:
Aromatic Protons: The protons on the multiple aromatic rings typically appear as a complex multiplet in the downfield region of δ 7.20–8.00 ppm rsc.orgchemicalbook.com.
Amide Proton (N-H): The amide proton signal is often observed as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) around δ 6.4–6.8 ppm. Its chemical shift can be highly variable depending on solvent and concentration rsc.orgchemicalbook.com.
Benzylic Protons (-CH₂-): The two protons of the benzylic methylene group adjacent to the nitrogen atom typically appear as a doublet around δ 4.65 ppm, with a coupling constant (J) of approximately 5.5–6.0 Hz due to coupling with the N-H proton rsc.org.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound |
| Aromatic (Ar-H) | 7.20 - 7.80 | Multiplet | - | N-benzylbenzamide rsc.org |
| Amide (N-H) | ~6.44 | Broad Singlet | - | N-benzylbenzamide rsc.org |
| Benzylic (-CH₂-) | ~4.65 | Doublet | ~5.5 | N-benzylbenzamide rsc.org |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary structural information:
Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically found in the highly deshielded region of the spectrum, typically around δ 167.5 ppm for N-benzylbenzamide rsc.org.
Aromatic Carbons: The carbon atoms of the benzene (B151609) rings produce a series of signals between δ 127–138 ppm rsc.org. The quaternary carbons (to which other groups are attached) often have different chemical shifts than the protonated carbons.
Benzylic Carbon (-CH₂-): The carbon of the benzylic methylene group appears further upfield, around δ 44.2 ppm rsc.org.
| Carbon Type | Chemical Shift (δ, ppm) | Reference Compound |
| Carbonyl (C=O) | ~167.5 | N-benzylbenzamide rsc.org |
| Aromatic (Ar-C) | 127.1 - 138.2 | N-benzylbenzamide rsc.org |
| Benzylic (-CH₂-) | ~44.2 | N-benzylbenzamide rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in this compound.
Organic compounds containing conjugated double bonds, like benzene rings, absorb UV light shimadzu.com. The absorption peaks are influenced by the size of the conjugated system and the presence of various functional groups shimadzu.com. For benzamide and its derivatives, the absorption spectra typically show intense bands in the UV range of 190–350 nm researchgate.net. Benzene itself has a characteristic absorption peak around 255 nm shimadzu.com. The addition of amide functional groups influences the conjugated system, causing shifts in the absorption peak wavelengths shimadzu.com. For benzamide, a maximum absorption is noted around 274 nm reddit.com. The complex structure of this compound, with its multiple aromatic chromophores, would be expected to exhibit a complex UV spectrum with strong absorptions in the UV-A and UV-B regions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.
For a compound like this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation of benzamide derivatives is well-characterized and typically involves cleavage of the bonds adjacent to the carbonyl group libretexts.orgmiamioh.edu. Common fragmentation pathways for N-benzylbenzamide, a core part of the target molecule's structure, include:
Formation of the Benzoyl Cation: Cleavage of the amide C-N bond is a dominant fragmentation pathway, leading to the formation of a highly stable resonance-stabilized benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often the base peak (the most intense peak) in the spectrum chemicalbook.comresearchgate.net.
Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77 researchgate.net.
Cleavage of the Benzyl (B1604629) Group: Fragmentation can also occur on the other side of the amide nitrogen, leading to ions related to the benzyl group, such as the benzyl cation (C₇H₇⁺) at m/z 91 rsc.org.
| Ion | m/z Value | Description |
| Benzoyl Cation [C₆H₅CO]⁺ | 105 | Base peak, formed by C-N bond cleavage chemicalbook.comresearchgate.net |
| Phenyl Cation [C₆H₅]⁺ | 77 | Formed by loss of CO from the benzoyl cation researchgate.net |
| Benzyl Cation [C₇H₇]⁺ | 91 | Formed from cleavage involving the benzyl group rsc.org |
| Molecular Ion [M]⁺ | 211 | For the reference compound N-benzylbenzamide chemicalbook.com |
Advanced Structural Analysis
While spectroscopic methods reveal molecular connectivity, advanced techniques like X-ray crystallography provide precise information about the three-dimensional arrangement of atoms in the solid state.
X-ray Crystallography Studies of this compound and Related Scaffolds
X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed 3D model of the molecule can be constructed, revealing exact bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not detailed in the provided sources, studies on closely related scaffolds provide valuable insights into the likely structural features. For example, the crystal structure of 2-benzoyl-N,N-diethylbenzamide has been studied, revealing multiple polymorphic forms that crystallize in monoclinic space groups such as I2/a mdpi.com. These studies highlight how different crystallization conditions can lead to varied packing arrangements and conformations mdpi.com.
In another related example, the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was determined to be in the monoclinic system with the space group P2₁/c mdpi.com. Such analyses provide precise data on unit cell dimensions, such as a, b, and c lengths and the β angle, which define the crystal lattice mdpi.com. These crystallographic studies on related benzamide derivatives are crucial for understanding how the molecules pack in the solid state, often guided by intermolecular hydrogen bonds involving the amide N-H and C=O groups researchgate.net.
| Compound Class | Crystal System | Space Group | Key Findings |
| 2-Benzoyl-N,N-diethylbenzamide | Monoclinic | I2/a | Exhibits polymorphism with different packing arrangements mdpi.com |
| Benzamido-triazole derivative | Monoclinic | P2₁/c | Provides precise bond lengths and angles for a complex benzamide scaffold mdpi.com |
| bis-Thiourea derivatives | - | - | Structure stabilized by extensive intra- and intermolecular hydrogen bonding researchgate.net |
Biological Activities and Mechanistic Investigations of 2 Benzamido N Benzylbenzamide and Its Analogs
Enzyme Inhibition Studies
Research into 2-benzamido-N-benzylbenzamide and its structural analogs has unveiled a pattern of inhibitory activity against several key enzymes involved in a range of physiological and pathological processes. The following sections detail the findings from these mechanistic and biological investigations.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for developing agents for hyperpigmentation disorders. N-Benzylbenzamide derivatives have been synthesized and identified as potent inhibitors of mushroom tyrosinase.
One study described a series of N-benzylbenzamide derivatives with hydroxyl substitutions, finding that compound 15 (N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide) effectively inhibited the oxidation of L-DOPA catalyzed by mushroom tyrosinase with an IC50 of 2.2µM. nih.gov This potency was noted as being eight times more potent than the positive control, kojic acid. tandfonline.com Further modifications, such as the introduction of a bulky and lipophilic adamantyl moiety, were explored to enhance potency. tandfonline.comnih.gov For instance, N-2,4-dihydroxybenzyl-2-hydroxy-4-methoxy-5-adamantyl benzamide (B126) showed tyrosinase inhibitory activity that was 40 times higher than that of kojic acid. tandfonline.com These findings underscore the potential of the N-benzylbenzamide scaffold in designing effective tyrosinase inhibitors.
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
| N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide | Mushroom Tyrosinase | 2.2 | nih.gov |
| N-2,4-dihydroxybenzyl-2-hydroxy-4-methoxy-5-adamantyl benzamide | Mushroom Tyrosinase | ~40x more potent than kojic acid | tandfonline.com |
| Kojic Acid (Reference) | Mushroom Tyrosinase | - | nih.govtandfonline.com |
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are central to the management of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.gov Halogenated 2-hydroxy-N-phenylbenzamides and their esters have been evaluated for their in vitro inhibition of AChE and BuChE. researchgate.net These benzamides demonstrated moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM, while the IC50 values for BuChE were higher, between 53.5 and 228.4 µM. researchgate.net
A separate study focused on a series of N-benzyl benzamide derivatives as selective inhibitors of BuChE. nih.govacs.org These compounds exhibited potent inhibition with IC50 values ranging from picomolar to nanomolar. nih.govacs.org For example, compounds S11-1014 and S11-1033 were highlighted for their marked therapeutic effect against cognitive impairment in an animal model. nih.gov Another research group found that N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was a highly active inhibitor of AChE, with an IC50 of 0.056 µM, comparable to the standard drug donepezil (IC50 = 0.046 µM). nih.gov
| Compound/Derivative Class | Target Enzyme | IC50 Value Range | Reference |
| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 µM | researchgate.net |
| Halogenated 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BuChE) | 53.5 - 228.4 µM | researchgate.net |
| N-benzyl benzamide derivatives | Butyrylcholinesterase (BuChE) | pM to nM range | nih.govacs.org |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 µM | nih.gov |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.046 µM | nih.gov |
β-Secretase 1 (BACE1) Inhibition
β-Secretase 1 (BACE1) is an enzyme involved in the cleavage of the amyloid precursor protein (APP), a key step in the formation of amyloid-β plaques in Alzheimer's disease. nih.govnih.gov Consequently, BACE1 is a significant therapeutic target. nih.gov Research has shown that certain benzamide structures can inhibit both AChE and BACE1. nih.gov
A study that synthesized a series of new benzamide compounds demonstrated their inhibitory effects on both enzymes. nih.gov The compound N,N′-(1,4-phenylene)bis(3-methoxybenzamide), which was a potent AChE inhibitor, was also the most active against BACE1, with an IC50 value of 9.01 µM. nih.gov This dual activity suggests the potential for developing multi-target compounds for Alzheimer's disease based on the benzamide scaffold. nih.gov
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | β-Secretase 1 (BACE1) | 9.01 | nih.gov |
| Quercetin (Reference) | β-Secretase 1 (BACE1) | 4.89 | nih.gov |
Papain-like Protease (PLpro) Inhibition in Viral Replication
The papain-like protease (PLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. nih.govnih.gov It plays a crucial role in processing the viral polyprotein and helps the virus evade the host's innate immune response. nih.govembopress.org
A library of biarylphenyl benzamide compounds was designed and synthesized as noncovalent PLpro inhibitors. researchgate.net These inhibitors were engineered to engage with key hydrophobic sites within the enzyme. researchgate.net One such inhibitor, Jun11875 , demonstrated a potent inhibitory constant (Ki) of 13.2 nM against SARS-CoV-2 PLpro. researchgate.net Another compound, Jun12682 , inhibited PLpro with a Ki of 37.7 nM and showed an EC50 of 1.1 µM in a cell-based assay. researchgate.net The research highlighted that the benzamide and naphthalene rings are essential for binding to the enzyme's BL2-loop. nih.gov
| Compound Name | Target Enzyme | Ki Value (nM) | EC50 Value (µM) | Reference |
| Jun11875 | SARS-CoV-2 PLpro | 13.2 | - | researchgate.net |
| Jun12682 | SARS-CoV-2 PLpro | 37.7 | 1.1 | researchgate.net |
| GRL0617 (Reference) | SARS-CoV-2 PLpro | 1374 | 22.4 | researchgate.net |
G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition
G-protein-coupled receptor kinase 2 (GRK2) is an enzyme that regulates the signaling of G protein-coupled receptors (GPCRs). frontiersin.org Elevated levels of GRK2 are associated with the progression of heart failure, making it an attractive therapeutic target. patsnap.com Inhibition of GRK2 can enhance beta-adrenergic signaling, leading to improved heart contractility. patsnap.com
While specific studies focusing solely on this compound for GRK2 inhibition are not prominent, research into GRK2 inhibitors has identified small molecules that can block its activity. For example, Cmpd101 is a known GRK2-specific small molecule inhibitor. nih.gov The inhibition of GRK2 is considered a promising strategy for heart failure treatment, and ongoing research is exploring various chemical scaffolds for this purpose. frontiersin.orgnih.gov
| Inhibitor | Target Enzyme | Mechanism of Action | Reference |
| Cmpd101 | G-Protein-Coupled Receptor Kinase 2 (GRK2) | Small molecule inhibitor that blocks GRK2-mediated receptor desensitization | nih.gov |
| βARKct | G-Protein-Coupled Receptor Kinase 2 (GRK2) | Peptide inhibitor that binds to Gβγ subunits, preventing GRK2 from inducing receptor dysregulation | frontiersin.org |
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.gov Inhibiting sEH increases the levels of beneficial EETs, making it a therapeutic strategy for conditions like hypertension and inflammation.
N-benzylbenzamide derivatives have been identified as a scaffold for developing dual-target ligands that modulate both sEH and peroxisome proliferator-activated receptor type γ (PPARγ). researchgate.netnih.gov Structure-activity relationship studies led to the development of a sub-micromolar modulator, 14c , which exhibited an IC50 of 0.3 µM for sEH. researchgate.netnih.gov The design of these inhibitors often adapts features like ortho trifluoromethylbenzyl substitution, which is important for inhibitory activity and metabolic stability. acs.org
| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Reference |
| N-benzylbenzamide derivative 14c | Soluble Epoxide Hydrolase (sEH) | 0.3 | researchgate.netnih.gov |
| N-benzylbenzamide derivatives | Soluble Epoxide Hydrolase (sEH) | 0.17 to 1 | acs.org |
Cathepsin-S Inhibition
Cathepsin S is a lysosomal cysteine protease that is implicated in various physiological and pathological processes, including immune responses and certain diseases. patsnap.com Its inhibition is a therapeutic target for a range of disorders. patsnap.com While various compounds have been investigated as Cathepsin S inhibitors, including some with a benzamide scaffold, specific studies on the direct inhibitory activity of this compound against Cathepsin S are not extensively available in the reviewed literature. Research into related structures, such as N,N′-[succinylbis(oxy)]dibenzamides, has shown potential for cathepsin inhibition, suggesting that the broader class of benzamide derivatives may interact with these enzymes. mdpi.com However, without direct experimental data for this compound, its specific activity and mechanism of inhibition on Cathepsin S remain to be elucidated.
Modulation of Cellular Pathways and Targets
A significant area of research for N-benzylbenzamide derivatives has been their role as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for anticancer therapies. nih.gov A series of novel N-benzylbenzamide derivatives have been designed and synthesized, demonstrating potent antiproliferative activities. nih.gov One notable compound, 20b , exhibited significant efficacy with IC₅₀ values ranging from 12 to 27 nM against a panel of cancer cell lines. nih.gov Mechanistic studies confirmed that this compound binds to the colchicine (B1669291) binding site on tubulin, leading to the disruption of microtubule dynamics and potent anti-vascular effects. nih.gov
| Compound | Cancer Cell Line | IC₅₀ (nM) |
| 20b | Multiple | 12 - 27 |
This table summarizes the potent antiproliferative activity of a representative N-benzylbenzamide derivative.
The promising preclinical data, including good plasma stability and a favorable safety profile for its phosphate (B84403) prodrug, underscore the potential of this class of compounds in oncology. nih.gov
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. As such, it is a key target for the development of therapeutics for type 2 diabetes and other metabolic disorders. N-benzylbenzamide derivatives have been identified as potential modulators of PPARγ. These compounds have been investigated for their dual-modulating activity on both soluble epoxide hydrolase (sEH) and PPARγ, which could offer a synergistic approach to treating metabolic syndrome.
The dysfunction and demise of pancreatic β-cells due to endoplasmic reticulum (ER) stress are central to the pathogenesis of both type 1 and type 2 diabetes. Benzamide derivatives have emerged as a novel class of agents that can protect these vital cells from ER stress-induced death. Through cell-based high-throughput screening, a 3-(N-piperidinyl)methyl benzamide derivative, 13d , was identified. This compound demonstrated remarkable protective effects with a half-maximal effective concentration (EC₅₀) of 0.032 µM and nearly 100% maximum rescue activity. The protective mechanism of compound 13d involves the suppression of all three branches of the unfolded protein response (UPR), an adaptive signaling pathway activated by ER stress.
| Compound | Activity | EC₅₀ (µM) | Maximum Rescue Activity |
| 13d | β-cell protection against ER stress | 0.032 | ~100% |
This table highlights the potent protective effect of a benzamide derivative on pancreatic β-cells under ER stress.
By mitigating ER stress, these compounds help maintain β-cell function and survival, offering a promising therapeutic strategy for diabetes.
Antimicrobial Activity Studies
The antibacterial potential of benzamide derivatives has been an area of active investigation. Studies have shown that certain N-phenylbenzamides and related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some synthesized benzamide compounds have demonstrated notable zones of inhibition against Escherichia coli and Bacillus subtilis. nanobioletters.com One particular compound, 5a , showed significant activity against both bacterial strains, with Minimum Inhibitory Concentration (MIC) values of 3.12 µg/mL for E. coli and 6.25 µg/mL for B. subtilis. nanobioletters.com Similarly, compounds 6b and 6c also displayed good antibacterial efficacy. nanobioletters.com The mechanism of action is thought to involve penetration of the bacterial cell wall and interaction with intracellular targets. nanobioletters.com While these findings are promising for the broader class of benzamide derivatives, specific studies detailing the antibacterial spectrum and efficacy of this compound are needed to fully characterize its antimicrobial properties.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5a | E. coli | 31 | 3.12 |
| B. subtilis | 25 | 6.25 | |
| 6b | E. coli | 24 | 3.12 |
| 6c | B. subtilis | 24 | 6.25 |
This table presents the antibacterial efficacy of selected benzamide derivatives against common bacterial strains. nanobioletters.com
Lack of Fungicidal Data for this compound
Following a comprehensive review of available scientific literature, no specific research findings detailing the antifungal spectrum and efficacy of the chemical compound this compound or its direct analogs could be identified. While numerous studies have investigated the antifungal properties of the broader benzamide and N-phenylbenzamide classes of compounds, data pertaining specifically to this compound is not present in the reviewed sources.
Existing research on related benzamide derivatives indicates a potential for antifungal activity. For instance, various N-phenylbenzamides have demonstrated inhibitory effects against fungal pathogens such as Candida albicans. mdpi.comnih.govnih.gov Studies on other substituted benzamides have also reported activity against a range of fungi, with some showing promising minimum inhibitory concentration (MIC) values.
However, it is crucial to note that these findings are not directly applicable to this compound. The antifungal spectrum and efficacy of a compound are highly dependent on its specific chemical structure. Without dedicated studies on this compound, any discussion of its potential antifungal activities would be speculative and fall outside the required scope of this article.
Therefore, the section on the Antifungal Spectrum and Efficacy of this compound and its analogs cannot be completed at this time due to the absence of specific research data.
Computational Chemistry and Molecular Modeling of 2 Benzamido N Benzylbenzamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in structure-based drug design, helping to elucidate binding mechanisms and predict the strength of interaction. For derivatives and analogues of the 2-benzamido-N-benzylbenzamide scaffold, docking studies have been crucial in identifying potential biological targets and understanding structure-activity relationships (SAR). nih.govresearchgate.net
Molecular docking simulations predict how a ligand, such as a this compound derivative, fits into the binding site of a protein. This prediction includes the specific conformation of the ligand and its orientation relative to the protein's amino acid residues. The simulation scores the predicted poses based on a function that estimates the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol) or correlated with experimental values like the dissociation constant (K_d) or the half-maximal inhibitory concentration (IC50). researchgate.net
A prominent example involves a close analogue, 2-(2-amino-2-oxo-ethoxy)-N-benzyl-benzamide, which was identified through database screening and molecular docking as a binder to the envelope (E) protein of the NCOVID19 virus. nih.govresearchgate.net Subsequent experimental validation using Saturation Transfer Difference (STD) NMR confirmed this interaction. nih.gov
| Compound | Target Protein | Binding Affinity (K_d) | Method |
|---|---|---|---|
| 2-(2-amino-2-oxo-ethoxy)-N-benzyl-benzamide | NCOVID19 Envelope (E) Protein | 141.7 ± 13.6 μM | STD NMR Binding Assay |
A critical output of molecular docking is the identification of specific amino acid residues within the target's binding site that interact with the ligand. These interactions, which stabilize the ligand-protein complex, primarily include hydrogen bonds, hydrophobic interactions, and van der Waals forces. conicet.gov.arnih.govresearchgate.net
For the complex of 2-(2-amino-2-oxo-ethoxy)-N-benzyl-benzamide and the SARS-CoV-2 E protein, docking studies revealed a detailed interaction map. nih.govnih.gov The oxygen-containing functional group was predicted to form a key hydrogen bond, while the phenyl groups engage in hydrophobic interactions with several residues, anchoring the molecule within a binding pocket. nih.gov
| Interaction Type | Interacting Residues |
|---|---|
| Hydrogen Bonding | S60 |
| Hydrophobic Interactions | V47, C40, L28, L31, Y55, P51 |
Molecular Dynamics Simulations to Elucidate Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. tandfonline.com MD simulations are used to assess the stability of the docked complex and to explore the conformational changes that may occur upon binding. researchgate.net For N-benzyl benzamide (B126) derivatives, MD simulations have been employed to confirm that the predicted binding poses from docking are stable. mdpi.comceu.es The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period, where low and stable RMSD values (typically under 2 Å) suggest a stable complex. tandfonline.commdpi.com These simulations can also reveal the persistence of key interactions, such as hydrogen bonds, over time. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For N-benzyl benzamide derivatives, 3D-QSAR models have been developed to predict their activity as melanogenesis inhibitors. nih.gov In one such study, a 3D pharmacophore model was generated using a novel descriptor called the Klopman index, which incorporates both Coulombic and frontier orbital interactions. nih.gov The resulting model demonstrated strong predictive power, which was validated both internally and externally. nih.gov
| Parameter | Value | Description |
|---|---|---|
| Q² | 0.862 | Cross-validated correlation coefficient (predictive power for the training set) |
| R² | 0.913 | Correlation coefficient for the external test set (predictive power for new compounds) |
In Silico Screening and Virtual Library Design for Novel Derivatives
The this compound scaffold is frequently used as a starting point for in silico screening and the design of virtual libraries to discover novel bioactive molecules. nih.gov This process involves computationally generating a large number of derivatives by modifying the core structure and then screening them against a biological target using methods like molecular docking.
Several research efforts have successfully employed this strategy:
Antiviral Agents: A multistep in silico screening of a library containing 15 million compounds was used to find inhibitors of the SARS-CoV papain-like protease (PLpro). This effort identified hit compounds that shared a chalcone-amide (N-benzylbenzamide) backbone. researchgate.net
Cancer Therapeutics: A series of novel N-benzylbenzamide derivatives were designed and synthesized as tubulin polymerization inhibitors, with mechanism studies showing they bind to the colchicine (B1669291) binding site. nih.govresearchgate.net
Immunomodulators: To discover new inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a virtual library was created by combining a core amine structure with approximately 44,000 commercially available carboxylic acids. univr.it The resulting virtual compounds were screened in silico, and the highest-scoring candidates were selected for synthesis and biological testing. univr.it
| Target | Screening Approach | Library Size | Outcome |
|---|---|---|---|
| SARS-CoV PLpro | Multistep in silico screening | 15,000,000 | Identified hits with a chalcone-amide (N-benzylbenzamide) backbone. researchgate.net |
| Indoleamine 2,3-dioxygenase-1 (IDO1) | Virtual library design and docking | ~44,000 | Selection of high-scoring candidates for synthesis. univr.it |
| Tubulin | Rational design of derivatives | 51 | Discovery of potent antitumor agents binding to the colchicine site. nih.gov |
Structure Activity Relationship Sar Studies of 2 Benzamido N Benzylbenzamide Derivatives
Systematic Evaluation of Substituent Effects on Biological Activity
The biological activity of 2-benzamido-N-benzylbenzamide derivatives is highly sensitive to the nature and position of substituents on the aromatic rings and alterations in the linker region.
Modifications to the two aromatic rings of the this compound scaffold have a profound impact on biological efficacy.
Benzamide (B126) Ring: The substitution pattern on the benzamide ring is a key determinant of activity. For instance, in the context of SARS-CoV papain-like protease (PLpro) inhibition, a methyl group at the ortho position of the benzamide ring demonstrated the most potent activity. nih.gov Conversely, a methoxy (B1213986) group at the same position led to a tenfold decrease in potency. nih.gov Bulky substituents at the ortho and para positions of the benzamide ring generally result in increased IC₅₀ values, indicating reduced inhibitory activity. nih.gov In the pursuit of tyrosinase inhibitors, it was found that hydroxyl groups on the benzamide ring are crucial. Specifically, a 3,5-dihydroxy substitution pattern on the benzamide ring was preferred over a 2,4-dihydroxy pattern for potent inhibition. researchgate.net
N-benzyl Ring: Alterations to the N-benzyl ring also significantly modulate activity. For inhibitors of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), an ortho-trifluoromethylbenzyl substitution was found to be important for inhibitory activity on sEH and metabolic stability. acs.org In the development of tubulin polymerization inhibitors, specific substitutions on the N-benzyl ring were critical for potent antiproliferative activities. One derivative, compound 20b, with optimized substitutions, exhibited IC₅₀ values in the nanomolar range against several cancer cell lines. nih.govresearchgate.net
The following table summarizes the effects of various substitutions on the aromatic rings on the biological activity of this compound derivatives:
| Target | Ring | Position | Substituent | Effect on Activity |
| SARS-CoV PLpro | Benzamide | ortho | Methyl | Most potent |
| Benzamide | ortho | Methoxy | 10-fold reduction | |
| Benzamide | ortho, para | Bulky groups | Decreased | |
| Tyrosinase | Benzamide | 3,5 | Dihydroxy | Preferred |
| Benzamide | 2,4 | Dihydroxy | Less potent | |
| sEH/PPARγ | N-benzyl | ortho | Trifluoromethyl | Important for activity and stability |
| Tubulin | N-benzyl | Optimized | (Specific substitutions) | Potent antiproliferative activity |
Research on peptoid-based histone deacetylase inhibitors has shown that the length of the linker is a critical parameter. nih.gov A truncation of the linker length was found to reduce antiplasmodial activity, suggesting that an optimal linker length is necessary for effective interaction with the biological target. nih.gov
In a series of huprine-capsaicin hybrids, where a linker connects the two pharmacophores, a hexamethylene linker was found to be optimal for the inhibition of both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). ub.edu Shorter or longer linkers resulted in decreased activity, particularly against hAChE. ub.edu Interestingly, a benzamide linker in this series was found to be the least potent. ub.edu
The nature of the linker itself is also significant. The replacement of an enone functionality in chalcones with a more stable amide linkage to create N-benzylbenzamide analogs proved to be a successful strategy in developing tyrosinase inhibitors. researchgate.net
The table below illustrates the impact of linker modifications on biological activity:
| Compound Series | Linker Modification | Effect on Activity |
| Peptoid-based HDAC inhibitors | Truncation of linker length | Reduced antiplasmodial activity |
| Huprine-capsaicin hybrids | Hexa-methylene linker | Optimal for hAChE and hBChE inhibition |
| Shorter or longer linkers | Decreased potency | |
| Benzamide linker | Least potent | |
| Chalcone-inspired tyrosinase inhibitors | Replacement of enone with amide | Successful for tyrosinase inhibition |
Stereochemistry is a critical factor that can dramatically influence the potency and selectivity of this compound derivatives. The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site.
In the development of inhibitors for the SARS-CoV papain-like protease, the R-configuration of a derivative was selected for further optimization as it was more potent than its S-enantiomer. nih.gov This highlights the importance of the chiral center in the interaction with the enzyme's active site.
For butyrylcholinesterase (BChE) inhibitors, stereochemistry also plays a pivotal role. In one study, the (R)-enantiomer of a compound was identified as the eutomer, being significantly more potent than the (S)-enantiomer (distomer). nih.gov This demonstrates that the specific spatial orientation of the substituents is crucial for effective inhibition of BChE.
The following table summarizes the observed effects of stereochemistry on the biological activity of this compound derivatives:
| Target | Stereochemistry | Effect on Activity |
| SARS-CoV PLpro | R-configuration | More potent, selected for optimization |
| Butyrylcholinesterase (BChE) | (R)-enantiomer | Eutomer (more potent) |
| (S)-enantiomer | Distomer (less potent) |
Rational Design Principles for Enhanced Biological Efficacy
The rational design of this compound derivatives leverages SAR data to create molecules with improved potency, selectivity, and pharmacokinetic properties. acs.org
One key principle is the use of bioisosteric replacements. For example, replacing a carboxylic acid with a tetrazole bioisostere in a series of sEH/PPARγ modulators led to a loss of PPARγ activation but retained micromolar sEH inhibition. acs.orgresearchgate.net This demonstrates how subtle changes can fine-tune the activity profile of a compound.
Another design strategy involves scaffold hopping, where the core structure of a molecule is replaced with a different one that maintains the key pharmacophoric features. This was successfully employed in the development of allosteric PTP1B inhibitors, where a benzofuran (B130515) core was replaced with a phenethyl group, improving chemical accessibility while preserving inhibitory potency. nih.gov
Furthermore, the introduction of specific functional groups to enhance target interactions is a common strategy. For instance, the incorporation of a 5-methylamine substituent on the benzamide ring of a SARS-CoV PLpro inhibitor led to a slight improvement in inhibitory potency. nih.gov
The table below outlines some rational design principles and their applications:
| Design Principle | Application | Outcome |
| Bioisosteric Replacement | Carboxylic acid to tetrazole | Loss of PPARγ activation, retained sEH inhibition |
| Scaffold Hopping | Benzofuran to phenethyl | Improved chemical accessibility, preserved PTP1B inhibitory potency |
| Functional Group Addition | 5-methylamine on benzamide ring | Improved SARS-CoV PLpro inhibitory potency |
Development of Design Paradigms for Multi-Target Modulation
The development of multi-target ligands, which can simultaneously modulate multiple biological targets, is a promising strategy for treating complex diseases like metabolic syndrome. frontiersin.orgnih.gov The this compound scaffold has emerged as a suitable framework for designing such dual-acting agents. acs.orgresearchgate.netunivpancasila.ac.id
A key paradigm is the design of a merged pharmacophore, where a single molecular scaffold incorporates the necessary features to interact with two different targets. acs.orgresearchgate.net For example, the N-benzylbenzamide moiety was identified as a merged pharmacophore for both sEH and PPARγ. acs.orgresearchgate.net This was based on the knowledge that benzylamides are present in sEH inhibitors and that N-benzylbenzamides can act as PPAR agonists. acs.org
The design process often involves combining known pharmacophores from inhibitors of the individual targets. In the development of dual sEH/PPARγ modulators, researchers combined the hydrophobic urea (B33335) moiety characteristic of sEH inhibitors with the acidic headgroup of PPAR agonists into a single molecule. nih.gov
A study on anthranilamide derivatives, which are structurally related to 2-benzamido-N-benzylbenzamides, aimed to create novel analgesic agents by modifying the parent compound. univpancasila.ac.id This highlights the potential of this chemical class for developing multi-target drugs.
The following table summarizes design paradigms for multi-target modulation:
| Design Paradigm | Example | Application |
| Merged Pharmacophore | N-benzylbenzamide scaffold | Dual sEH/PPARγ modulation |
| Pharmacophore Combination | Hydrophobic urea and acidic headgroup | Dual sEH/PPARγ inhibitors |
| Modification of Parent Compound | Alteration of this compound | Novel analgesic agents |
Advanced Research Applications and Future Directions for 2 Benzamido N Benzylbenzamide
Role of 2-Benzamido-N-benzylbenzamide and Its Analogs as Pharmacological Tools
The compound this compound and its structural analogs are part of the broader benzamide (B126) class of molecules, which are recognized for their utility as building blocks in organic synthesis and their diverse pharmacological activities. researchgate.netmdpi.com These compounds serve as valuable pharmacological tools for researchers to probe biological systems and investigate disease mechanisms. For instance, derivatives of the closely related N-benzylbenzamide scaffold have been developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), providing tool compounds for studying metabolic syndrome. acs.orgresearchgate.net
One study identified a specific N-benzylbenzamide derivative, compound 14c , as a potent submicromolar modulator of both sEH and PPARγ. acs.orgresearchgate.net This dual activity allows it to serve as a single chemical probe to investigate the combined effects of inhibiting sEH and activating PPARγ, which is relevant for diseases like type 2 diabetes and hypertension. acs.orgresearchgate.net The development of such multi-target agents from the benzamide scaffold highlights their importance in creating sophisticated tools for pharmacological research. researchgate.net
Furthermore, analogs have been designed to target other critical proteins. A series of N-benzylbenzamide derivatives were synthesized and identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site. researchgate.net One notable derivative, 20b , demonstrated significant antiproliferative activity against several cancer cell lines. researchgate.net Such compounds are instrumental in cell biology for studying the cytoskeleton's role in cell division and as probes for developing anticancer therapeutics. researchgate.net Similarly, other benzamide derivatives have been developed as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.combohrium.com Compound 2e , with a central benzamide moiety, was found to be a highly potent inhibitor of human AChE and also showed inhibitory effects on other targets related to Alzheimer's disease. bohrium.com
The versatility of the benzamide core allows for systematic structural modifications, enabling the fine-tuning of potency and selectivity for specific biological targets. This makes the compound class, including this compound, a foundational element for developing chemical probes to dissect complex biological pathways.
Table 1: Examples of N-Benzylbenzamide Analogs as Pharmacological Tools
| Compound | Target(s) | Reported Activity | Application | Reference(s) |
|---|---|---|---|---|
| 14c | sEH / PPARγ | sEH IC₅₀ = 0.3 µM / PPARγ EC₅₀ = 0.3 µM | Tool for studying metabolic syndrome | acs.orgresearchgate.net |
| 20b | Tubulin | IC₅₀ = 12-27 nM (antiproliferative) | Tool for studying tubulin polymerization and cancer | researchgate.net |
| 2e | AChE, BChE, Aβ aggregation, β-secretase | Kᵢ = 6.47 nM (vs. hAChE) | Multi-functional tool for Alzheimer's research | bohrium.com |
| JW8 | AChE / BACE1 | AChE IC₅₀ = 0.056 µM / BACE1 IC₅₀ = 9.01 µM | Dual inhibitor for Alzheimer's research | mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Areas
Research into this compound and its analogs is expanding to uncover novel biological targets and explore new therapeutic applications beyond their initially identified activities. The inherent versatility of the benzamide scaffold makes it a privileged structure in drug discovery, with derivatives being investigated for a wide array of diseases. researchgate.netwalshmedicalmedia.com
A significant area of exploration is in cancer therapy. Beyond tubulin inhibition, benzamide derivatives are being designed as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway. nih.gov In one study, a series of benzamide derivatives were developed, leading to compound D2 , which inhibited the PD-1/PD-L1 interaction with an IC₅₀ of 16.17 nM and demonstrated the ability to activate T-cell anti-tumor immunity. nih.gov This opens up a promising avenue for developing oral, small-molecule immunotherapies.
Another novel application is in combating bacterial infections by targeting essential cell division proteins. Benzamide derivatives have been identified as inhibitors of the FtsZ protein, which is crucial for bacterial cell division. grafiati.com This represents a novel antibacterial strategy, and specific benzodioxane-benzamide inhibitors have shown activity against Streptococcus pneumoniae. grafiati.com
Furthermore, the benzamide structure is being explored for its potential in treating neurodegenerative diseases by modulating sirtuin (SIRT) activity. nih.govnih.gov Sirtuins are NAD⁺-dependent protein deacylases that regulate numerous physiological functions, and their dysregulation is linked to aging-related diseases. nih.gov While specific data on this compound as a sirtuin modulator is not prominent, related benzamide-containing compounds like AGK2 are widely used as potent and selective SIRT2 inhibitors with protective effects in models of Parkinson's Disease. nih.gov This suggests that the this compound scaffold could be adapted to target specific sirtuin isoforms.
The exploration extends to other areas as well, including:
Anthelmintic agents: Ortho-substituted benzamides have been identified as inhibitors of nematode complex II, showing activity against Caenorhabditis elegans and parasitic nematodes. grafiati.com
Analgesics: A study aimed to generate novel analgesic compounds by modifying this compound itself. grafiati.com
Antiviral agents: Benzamide-based 5-aminopyrazoles have been synthesized and shown to have remarkable activity against the avian influenza virus (H5N1). acs.org
This continuous exploration for new targets underscores the chemical adaptability of the benzamide scaffold and the potential for this compound derivatives to be developed for a broad spectrum of therapeutic areas. researchgate.net
Integration with High-Throughput Screening (HTS) and Chemical Biology Approaches
The benzamide scaffold, including compounds like this compound, is well-suited for modern drug discovery platforms such as high-throughput screening (HTS) and chemical biology. HTS allows for the rapid screening of large compound libraries to identify "hits" against a specific biological target. mdpi.com Several small-molecule sirtuin inhibitors targeting the NAD⁺ binding site have been identified through various HTS campaigns. mdpi.com For example, the potent and selective SIRT1 inhibitor EX-527 was developed from HTS hits combined with structure-activity relationship (SAR) studies. mdpi.com
Similarly, an HTS assay for soluble epoxide hydrolase (sEH) inhibition was developed to screen compound libraries, leading to the identification of potent inhibitors. acs.org The N-benzylbenzamide scaffold was specifically identified as fitting a merged pharmacophore for both sEH and PPARγ, demonstrating how HTS hits can be computationally refined and optimized. acs.orgresearchgate.net
Chemical biology approaches leverage chemical tools to study and manipulate biological systems. This compound and its analogs can be functionalized for such applications. For example, they can be modified to create probes for target identification or to be attached to solid supports for affinity chromatography. One study detailed the functionalization of multi-walled carbon nanotubes with 2-amino-N-benzylbenzamide groups, creating a novel material whose biological interactions could then be studied. researchgate.net
Furthermore, the development of α-helix mimetics is a key area in chemical biology, aiming to create small molecules that can disrupt protein-protein interactions (PPIs) that rely on helical structures. A solid-phase synthetic method was developed to produce libraries of tris-benzamides designed to mimic one face of an α-helix, demonstrating the utility of the benzamide scaffold in constructing complex chemical biology tools to probe PPIs. nih.gov This approach allows for the rapid generation of diverse molecules that can be used to identify new therapeutic leads. nih.gov
Emerging Synthetic Applications of the Benzamide Scaffold in Chemical Synthesis
The benzamide group is not only a key pharmacophore but also a versatile functional group in modern organic synthesis. Its stability and ability to act as a directing group have led to the development of novel synthetic methodologies. mdpi.comsolubilityofthings.com
A significant area of advancement is the use of the benzamide amide group as a directing group in C-H activation/functionalization reactions. This strategy allows for the selective introduction of new bonds at positions on the aromatic ring that would be difficult to access through traditional methods. This has streamlined the synthesis of complex substituted aromatic compounds.
Recent research has also focused on more sustainable and efficient methods for forming the amide bond itself. Traditional methods often require pre-activation of a carboxylic acid, but newer approaches include oxidative amidation reactions that can form benzamides directly from aldehydes or even benzylamines. researchgate.net For instance, a method utilizing an I₂–TBHP system enables the synthesis of benzamides from benzylamines and benzyl (B1604629) cyanides. researchgate.net Another approach uses a recyclable zinc oxide-nickel oxide-nickel (ZN-O-A-7) heterogeneous catalyst for the oxidative amidation of aldehydes with secondary amines. researchgate.net
The benzamide scaffold is also a crucial building block for synthesizing other important heterocyclic structures.
Quinazolinones: 2-Aminobenzamides are key precursors for the synthesis of quinazolin-4(3H)-ones, a class of compounds with significant biological activity.
Benzimidazoles: The condensation of o-phenylenediamines with various carbonyl compounds, including amides, is a primary method for synthesizing benzimidazoles, another important heterocyclic scaffold in medicinal chemistry. wiley.com
Pyrazoles and Fused Pyrimidines: A novel synthetic route was developed to create benzamide-based 5-aminopyrazoles, which were then used to construct fused pyrazolo[1,5-a]pyrimidines with antiviral activity. acs.org
Furthermore, new methods are being developed to directly functionalize the benzamide scaffold itself. A metal-free oxidation reaction using PhIO was developed to directly synthesize 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides, providing access to a scaffold found in many bioactive compounds. mdpi.com These emerging synthetic applications enhance the ability of chemists to efficiently create diverse libraries of benzamide-containing molecules for biological screening.
Outlook on Future Research Directions for this compound
The future of research for this compound and its analogs appears robust and multifaceted, driven by the scaffold's proven versatility and the continuous need for novel therapeutic agents and pharmacological tools. nih.gov
A key future direction will be the continued development of highly selective and potent modulators for an expanding range of biological targets. While progress has been made in targeting enzymes like sirtuins, AChE, and tubulin, there is significant potential for designing analogs against other target classes, such as kinases, G-protein coupled receptors (GPCRs), and transcription factors. nih.govfrontiersin.orgnih.gov The focus will likely be on achieving greater isoform selectivity, particularly for enzymes like sirtuins, to minimize off-target effects and create more precise chemical probes. nih.gov
The development of multi-target ligands or "polypharmacology" is another promising frontier. researchgate.net As demonstrated by the dual sEH/PPARγ modulators, compounds derived from the this compound scaffold can be engineered to hit multiple nodes in a disease pathway simultaneously. acs.orgresearchgate.net This approach is particularly relevant for complex, multifactorial diseases like metabolic syndrome, cancer, and neurodegenerative disorders. researchgate.netnih.govnih.gov Future work will likely involve integrating computational design and HTS to more rationally design compounds with desired multi-target profiles. acs.org
There is also a growing emphasis on compounds with clinical potential. While many benzamide derivatives serve as excellent preclinical tools, the next step involves optimizing their pharmacokinetic and pharmacodynamic properties (ADME/Tox) to improve characteristics like oral bioavailability and brain permeability for CNS disorders. mdpi.comdovepress.com The creation of prodrugs, such as the disodium (B8443419) phosphate (B84403) version of the tubulin inhibitor 20b-P , represents a viable strategy to improve druggability and safety profiles for in vivo applications. researchgate.net
Finally, the application of this scaffold in new technological and diagnostic areas holds promise. This includes the development of fluorescently-labeled benzamide probes for biological imaging, the creation of benzamide-based PET ligands for in vivo target engagement studies, or the use of these molecules in advanced materials science, as suggested by their functionalization onto carbon nanotubes. researchgate.net The continued synergy between synthetic chemistry, medicinal chemistry, and chemical biology will undoubtedly unlock new and exciting applications for the this compound core structure. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-benzamido-N-benzylbenzamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between benzoyl chloride derivatives and substituted amines. For example, highlights the use of 3-nitrobenzaldehyde and amines under controlled conditions to form amide bonds via nucleophilic acyl substitution. Optimizing yields requires:
- Catalyst Selection : Use Pd/C under hydrogenation conditions for nitro group reduction ().
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency ( ).
- Purification : Column chromatography or recrystallization improves purity ( ).
- Table : Key Reaction Parameters
| Reagent | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|
| Pd/C, H₂, MeOH | RT | 18 h | ~75 | |
| Pyridine, CH₂Cl₂ | Reflux | 4 h | ~68 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and amide carbonyls (δ ~165 ppm) ( ).
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) ( ).
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z 329.3 [M+H]⁺) ().
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure ( ).
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) ( ).
- Waste Disposal : Segregate organic waste and consult certified disposal services ( ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for therapeutic applications?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzamide ring to enhance bioactivity ().
- Biological Assays : Test cytotoxicity via MTT assays against cancer cell lines ().
- Computational Modeling : Use DFT calculations to predict binding affinities to target enzymes ( ).
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
- Methodological Answer :
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals ( ).
- Crystallography : Single-crystal X-ray diffraction provides unambiguous conformation analysis ( ).
- Comparative Analysis : Cross-reference with analogous compounds (e.g., 4-cyano-N-(2-fluorophenyl)benzamide) ( ).
Q. What strategies mitigate side reactions (e.g., over-benzoylation) during large-scale synthesis?
- Methodological Answer :
- Stoichiometric Control : Limit benzoyl chloride equivalents to 1.1–1.3 mol/mol amine ( ).
- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes poly-condensation ( ).
- Byproduct Monitoring : Use TLC/HPLC to track intermediates ( ).
Q. How can computational tools predict the physicochemical properties of this compound?
- Methodological Answer :
- QSAR Models : Train neural networks on datasets like PubChem to estimate logP, solubility, and pKa ( ).
- Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions ( ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) ().
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, Acta Cryst.) to identify outliers ( ).
- Contextual Factors : Account for variables like cell line heterogeneity or solvent effects ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
